molecular formula C13H13N3O4 B2984812 N-(isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034428-62-9

N-(isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2984812
CAS RN: 2034428-62-9
M. Wt: 275.264
InChI Key: ZHKDSPJYXNTUGI-UHFFFAOYSA-N
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Description

N-(isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, commonly known as THF-NIA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that was first synthesized in 2014 by a team of researchers at the University of California, San Francisco. Since then, THF-NIA has been the subject of several studies aimed at exploring its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Enzyme Inhibition and Metabolic Diseases

Research has identified small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic and chronic diseases. Studies reveal the structure-activity relationships (SARs) for NNMT inhibitors, highlighting the significance of certain molecular scaffolds and computer-based docking to predict binding orientations and interactions critical for enzyme inhibition (Neelakantan et al., 2017).

Supramolecular Chemistry

Nicotinamide has been utilized as a supramolecular reagent in synthesizing copper(II) halogenobenzoate complexes with nicotinamide. These complexes are studied for their structural characteristics and potential applications in creating supramolecular arrays, indicating the versatility of nicotinamide derivatives in forming hydrogen-bonded networks (Halaška et al., 2016).

Neuroprotection

Investigations into novel Na+/Ca2+ exchange inhibitors have led to the discovery of derivatives that preferentially inhibit NCX3, offering protection against neuronal cell damage. Such findings suggest therapeutic potentials for nicotinamide derivatives in neuroprotection, especially in conditions like hypoxia/reoxygenation-induced neuronal damage (Iwamoto & Kita, 2006).

Molecular Synthesis

Research has demonstrated the unusual reactivity of 4-vinyl isoxazoles in the copper-mediated synthesis of nicotinate derivatives, utilizing DMSO as a one-carbon surrogate. This highlights the innovative approaches in synthesizing densely substituted N-heterocyclic compounds, indicating the broad applicability of nicotinamide and its derivatives in organic synthesis (Kumar & Kapur, 2020).

Antioxidant Properties

Nicotinamide (vitamin B3) has shown significant inhibition of oxidative damage in rat brain mitochondria, suggesting its potential as a potent antioxidant capable of protecting cellular membranes against oxidative stress. This underscores the role of nicotinamide in mitigating damage induced by reactive oxygen species, highlighting its therapeutic relevance (Kamat & Devasagayam, 1999).

properties

IUPAC Name

N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c17-12(15-11-4-7-19-16-11)10-2-1-5-14-13(10)20-9-3-6-18-8-9/h1-2,4-5,7,9H,3,6,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKDSPJYXNTUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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